Dilevalol hydrochloride

Descripción general

Descripción

El hidrocloruro de dilevalol es el RR-estereoisómero de labetalol, un antagonista no cardioselectivo del receptor β-adrenérgico con una significativa actividad agonista parcial β2 y una actividad bloqueadora α1 insignificante . Se utiliza principalmente por sus propiedades antihipertensivas, reduciendo la presión arterial a través de la vasodilatación periférica sin afectar significativamente la frecuencia cardíaca .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hidrocloruro de dilevalol se sintetiza mediante síntesis quiral, que involucra la resolución óptica del labetalol . El proceso incluye la separación del RR-estereoisómero de la mezcla racémica del labetalol, seguida de la conversión a su sal de hidrocloruro .

Métodos de Producción Industrial: La producción industrial del hidrocloruro de dilevalol implica técnicas de síntesis quiral a gran escala y resolución óptica. El proceso se optimiza para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares regulatorios para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de dilevalol se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en el anillo aromático o las cadenas laterales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El hidrocloruro de dilevalol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El hidrocloruro de dilevalol ejerce sus efectos bloqueando los receptores β1 y β2-adrenérgicos, lo que lleva a la vasodilatación y la reducción de la presión arterial . El compuesto tiene una mayor afinidad por los receptores β2-adrenérgicos, lo que contribuye a sus efectos vasodilatadores . Los objetivos moleculares incluyen los receptores β1 y β2-adrenérgicos, y las vías involucradas están relacionadas con la inhibición de la señalización adrenérgica .

Compuestos Similares:

Singularidad: El hidrocloruro de dilevalol es único debido a su combinación de antagonismo no selectivo del receptor β-adrenérgico y una significativa actividad agonista parcial β2, lo que lo hace más efectivo para reducir la resistencia periférica y la presión arterial sin afectar significativamente la frecuencia cardíaca .

Comparación Con Compuestos Similares

Propranolol: Both are nonselective β-adrenoceptor antagonists, but dilevalol has additional partial β2-agonist activity.

Uniqueness: Dilevalol hydrochloride is unique due to its combination of nonselective β-adrenoceptor antagonism and significant partial β2-agonist activity, making it more effective in reducing peripheral resistance and blood pressure without significantly affecting heart rate .

Propiedades

Número CAS |

75659-08-4 |

|---|---|

Fórmula molecular |

C19H25ClN2O3 |

Peso molecular |

364.9 g/mol |

Nombre IUPAC |

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1 |

Clave InChI |

WQVZLXWQESQGIF-WJKBNZMCSA-N |

SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

SMILES isomérico |

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

SMILES canónico |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

| 75659-08-4 | |

Sinónimos |

AH 5158 AH-5158 AH5158 Albetol Apo Labetalol Apo-Labetalol ApoLabetalol Dilevalol Hydrochloride, Labetalol Labetalol Labetalol Hydrochloride Labetalol, (R,R)-Isomer Labetolol Normodyne Presolol R,R Labetalol R,R-Labetalol SCH 19927 SCH-19927 SCH19927 Trandate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

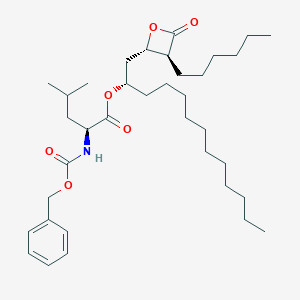

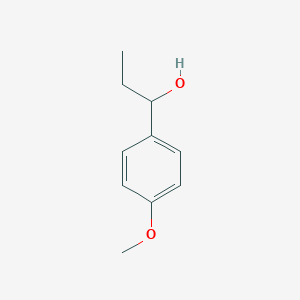

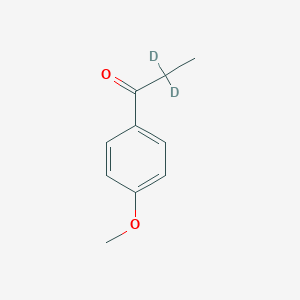

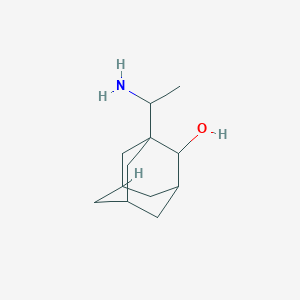

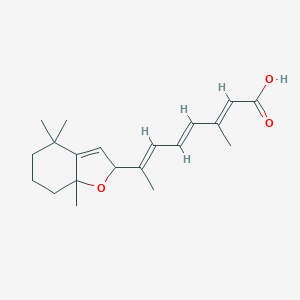

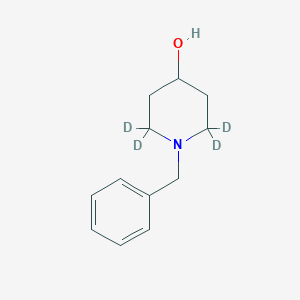

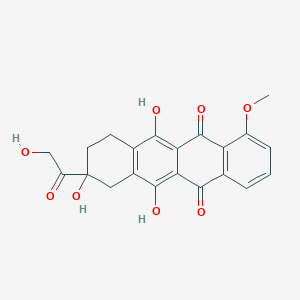

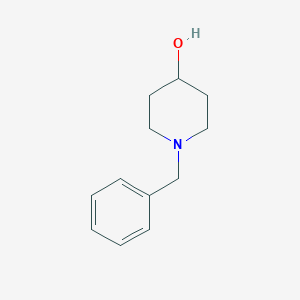

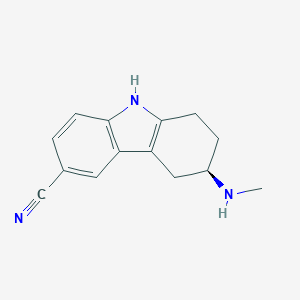

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)